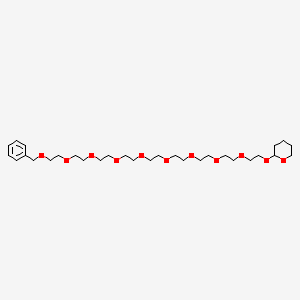
1-(2-氟苯甲酰)氮杂环-2-酮
描述
1-(2-Fluorobenzoyl)azepan-2-one is a chemical compound belonging to the class of organic compounds known as azepanes. It is an aromatic heterocyclic compound with a five-membered ring containing two nitrogen atoms. It is a colorless, odorless solid with a molecular weight of 218.21 g/mol and a melting point of 156-158°C. 1-(2-Fluorobenzoyl)azepan-2-one has been studied extensively in scientific research due to its interesting properties and potential applications.
科学研究应用
合成和药理学评价
1-(2-氟苯甲酰)氮杂环-2-酮衍生物已被合成并评估其作为具有抗血小板聚集活性的抗高血压药的潜力。这些衍生物充当 α1 肾上腺素能和血清素 2 (5-HT2) 受体拮抗剂。该系列中的化合物 SUN9221 表现出有效的 α1-肾上腺素能拮抗活性和 5-HT2 拮抗活性,既表现出抗高血压活性,又表现出抗血小板聚集活性 (Mizuno 等,1999)。
氟代偶氮甲叉丙烯的合成
该化合物已用于通过多米诺反应合成 2-氟-2-吡咯啉。这涉及偶氮甲叉丙烯形成、1,3-偶极环加成和脱氢氟化。该工艺已应用于合成氟代 1H-二苯并[c,f]吡咯并[1,2-a]氮杂环和吡咯并[2,1-a]异喹啉衍生物 (Novikov, Khlebnikov, & Shevchenko, 2003)。
二苯并[b,e]氮杂环和二苯并[b,f]氮杂环的合成
1-(2-氟苯甲酰)氮杂环-2-酮参与了二苯并[b,e]氮杂环和二苯并[b,f]氮杂环衍生物的合成。这些环系统构成了各种生物活性化合物的核心。该化合物还用于合成 13-乙基-2-氟-4-氧代-8,13-二氢-4H-苯并[5,6]氮杂环[3,2,1-ij]喹啉-5-羧酸乙酯,表现出特定的分子构象和氢键 (Quintero 等,2019)。
用 PET 成像去甲肾上腺素转运蛋白
在神经影像学中,1-(2-氟苯甲酰)氮杂环-2-酮的衍生物已被评估为正电子发射断层扫描 (PET) 中去甲肾上腺素转运蛋白的放射性配体 (Schou 等,2006)。
合成和 X 射线粉末衍射数据
该化合物已被用于四氢-1,4-环氧苯并[b]氮杂环的立体选择性合成,促进了 X 射线粉末衍射技术的进步 (Macías 等,2013)。
生物分布和人体辐射剂量学
1-(2-氟苯甲酰)氮杂环-2-酮的衍生物已研究了其在人类中的生物分布和辐射剂量学,特别是在 PET 成像剂中,如 18F-FTC-146 (Hjørnevik 等,2017)。
增强经皮渗透
该化合物已被用作一种试剂(氮酮),以增强各种化学品的经皮吸收,证明了其在局部应用中的多功能性 (Stoughton, 1982)。
喹啉和二氢苯并[b]氮杂环的合成
它参与了三氯化铁催化的分子内炔-羰基复分解反应,导致合成功能化的二氢喹啉和二氢苯并[b]氮杂环 (Jalal 等,2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-fluorobenzoyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-11-7-4-3-6-10(11)13(17)15-9-5-1-2-8-12(15)16/h3-4,6-7H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKQJCCAJEZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)

![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
![N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide](/img/structure/B3330124.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)

![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)